molecular formula C10H10BrClO2 B13075105 1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one

1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one

Cat. No.: B13075105
M. Wt: 277.54 g/mol
InChI Key: YEPGWVTVGNPKBG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is a halogenated aromatic hydroxyl ketone It is known for its unique chemical structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method includes the reaction of 3-bromo-5-chloro-2-hydroxyacetophenone with appropriate aldehydes to form corresponding chalcones and structurally related dienones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

Major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3

InChI Key

YEPGWVTVGNPKBG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)Cl)Br)O

Origin of Product

United States

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